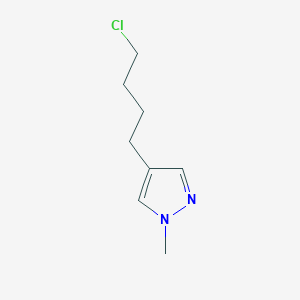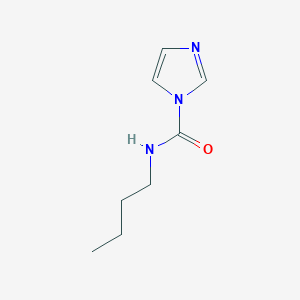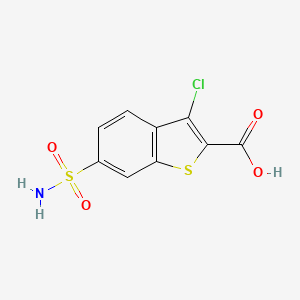
4-(4-Chlorobutyl)-1-methyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorobutyl)-1-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole typically involves the reaction of 4-chlorobutyl chloride with 1-methylpyrazole. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to improve reaction rates and scalability. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
4-(4-Chlorobutyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorobutyl group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the chlorine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative.
科学的研究の応用
4-(4-Chlorobutyl)-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The chlorobutyl group can interact with enzymes or receptors, leading to changes in their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-(4-Chlorobutyl)-1H-pyrazole: Lacks the methyl group, which can affect its reactivity and biological activity.
4-(4-Bromobutyl)-1-methyl-1H-pyrazole: The bromine atom can lead to different reactivity patterns compared to the chlorine atom.
4-(4-Chlorobutyl)-1-phenyl-1H-pyrazole: The presence of a phenyl group can enhance the compound’s stability and alter its biological properties.
Uniqueness
4-(4-Chlorobutyl)-1-methyl-1H-pyrazole is unique due to the presence of both the chlorobutyl and methyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C8H13ClN2 |
|---|---|
分子量 |
172.65 g/mol |
IUPAC名 |
4-(4-chlorobutyl)-1-methylpyrazole |
InChI |
InChI=1S/C8H13ClN2/c1-11-7-8(6-10-11)4-2-3-5-9/h6-7H,2-5H2,1H3 |
InChIキー |
VVWLSHQTTISNRK-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)CCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13178147.png)


![2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanethioamide](/img/structure/B13178153.png)

![4-[(Prop-2-yn-1-yl)amino]-1lambda6-thiane-1,1-dione](/img/structure/B13178155.png)

![1-[5-(Aminomethyl)oxolan-2-yl]prop-2-en-1-one](/img/structure/B13178189.png)
![Ethyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13178190.png)

![3-[(Benzyloxy)methyl]-3-(bromomethyl)oxolane](/img/structure/B13178198.png)
![5'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13178200.png)


